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molecular formula C9H14N2 B1605940 N-(3-aminopropyl)aniline CAS No. 4742-01-2

N-(3-aminopropyl)aniline

Cat. No. B1605940
M. Wt: 150.22 g/mol
InChI Key: DOSWHECVUKBMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06340687B1

Procedure details

Prepared in the manner of Example 1, Step A from aniline and 3-bromopropylamine hydrobromide salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br.Br[CH2:10][CH2:11][CH2:12][NH2:13]>>[C:2]1([NH:1][CH2:10][CH2:11][CH2:12][NH2:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
3-bromopropylamine hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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